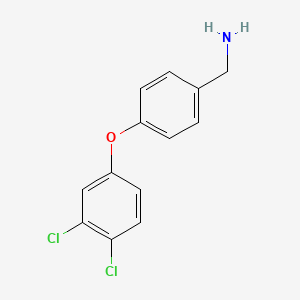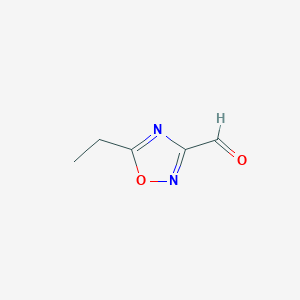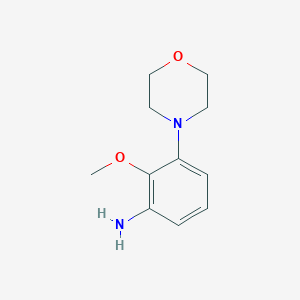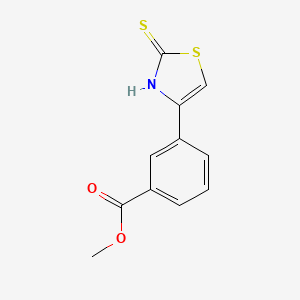
4-(3,4-Dichlorophenoxy)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenoxy)benzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamine group attached to a dichlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenoxy)benzylamine typically involves the reaction of 3,4-dichlorophenol with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dichlorophenoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The benzylamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenoxy)benzylamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenoxy)benzylamine involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dichlorophenoxy moiety may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dichlorophenoxy)benzylamine: Similar in structure but with different substitution patterns.
4-(4-Chlorophenoxy)benzylamine: Contains a single chlorine atom, leading to different chemical properties.
4-(3,4-Dimethylphenoxy)benzylamine: Substituted with methyl groups instead of chlorine atoms.
Uniqueness
4-(3,4-Dichlorophenoxy)benzylamine is unique due to the presence of two chlorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H11Cl2NO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
[4-(3,4-dichlorophenoxy)phenyl]methanamine |
InChI |
InChI=1S/C13H11Cl2NO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H,8,16H2 |
Clave InChI |
LKGYITFRMQQMCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-N-(5-chloro-4-imidazo[1,2-a]pyridin-3-ylpyrimidin-2-yl)-4-[(dimethylamino)methyl]-6-methoxybenzene-1,3-diamine](/img/structure/B13883792.png)

![1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)









